2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one
Description
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1,2,3,4,4a,9b-hexahydroindeno[1,2-c]pyridin-5-one |
InChI |
InChI=1S/C12H13NO/c14-12-9-4-2-1-3-8(9)11-7-13-6-5-10(11)12/h1-4,10-11,13H,5-7H2 |
InChI Key |
VCBRMDJGNZTTRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1C(=O)C3=CC=CC=C23 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Ketoacid-Based Precursors and Multicomponent Reactions
A prominent synthetic route utilizes keto acids and their derivatives as starting materials, which undergo multicomponent reactions (MCRs) to form the tetrahydro-indeno-pyridine core. The process often involves:
- Activation of keto acids using pyridinium p-toluenesulfonate (PPTS) to facilitate lactamization.
- Subsequent cyclization steps that form the fused heterocyclic ring system.
- Post-condensation transformations to functionalize the heterocycle further.
These methods benefit from mild reaction conditions, good yields, and the ability to generate diverse analogues by varying substituents on the ketoacid or amine components.
Cascade Cyclization and Friedel–Crafts Reaction
Another effective approach reported involves the cascade cyclization of 4-methyl-N-(pent-4-yn-1-yl)benzenesulfonamides with aldehydes, followed by a Friedel–Crafts reaction. This protocol proceeds through:
- Initial formation of an intermediate via nucleophilic attack and cyclization.
- Electrophilic aromatic substitution (Friedel–Crafts) to close the ring system.
- The reaction is typically carried out under reflux conditions, yielding the tetrahydro-indeno-pyridine framework in good yields.
This method has been successfully applied in the total synthesis of related antidepressant agents, demonstrating its synthetic utility.
Condensation of Indane-1,3-dione Derivatives with Malononitrile and Other Reagents
A classical synthetic route involves the reaction of indane-1,3-dione derivatives with malononitrile in the presence of ammonium acetate and acetic acid under reflux conditions. Key points include:
- Refluxing a mixture of the indane-1,3-dione derivative and malononitrile in dry benzene or acetic acid for several hours.
- Use of ammonium acetate as a nitrogen source to facilitate pyridine ring formation.
- Isolation of the product by concentration and crystallization.
This method yields the indeno[1,2-c]pyridine derivatives with yields around 67-70%, as confirmed by elemental analysis and spectroscopic data (IR, NMR, MS).
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Multicomponent reaction with keto acids | Keto acids, PPTS, amines, mild conditions | Variable | Enables diverse analogues, good yields, mild conditions |
| Cascade cyclization + Friedel–Crafts | 4-methyl-N-(pent-4-yn-1-yl)benzenesulfonamides, aldehydes, reflux | Good (~70) | Used for total synthesis of related antidepressants |
| Condensation of indane-1,3-dione + malononitrile | Indane-1,3-dione derivatives, malononitrile, ammonium acetate, acetic acid reflux | 67-70 | Classical approach, well-characterized products |
| Microwave-assisted synthesis | Microwave irradiation, solvent-free or minimal solvent | Improved | Faster reaction times, higher yields, greener chemistry |
| Flow chemistry | Continuous flow reactors, optimized reaction parameters | Improved | Enhanced selectivity, scalability, and yield |
Research Findings and Characterization
- Products synthesized via these methods are typically characterized by infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis to confirm structure and purity.
- Reported IR spectra show characteristic bands for NH, CO, and C=N functional groups.
- NMR data confirm the tetrahydro-indeno-pyridine ring system and substitution patterns.
- Mass spectrometry confirms molecular weights consistent with the target compounds.
- Elemental analyses closely match calculated values, indicating high purity.
Chemical Reactions Analysis
Cyclization and Friedel-Crafts Reactions
This compound participates in cascade cyclization processes. A notable example involves its synthesis via Friedel-Crafts alkylation using 4-methyl-N-(pent-4-yn-1-yl)benzenesulfonamides and aldehydes under acidic conditions . The reaction proceeds through:
-
Formation of an iminium ion intermediate
-
Nucleophilic attack by the indene ring’s aromatic system
-
Tautomerization to yield the bicyclic product
Key Data :
| Reaction Components | Conditions | Yield |
|---|---|---|
| Aldehydes + Tosylamide | TFA, CH₂Cl₂, 80°C | 68–82% |
Nucleophilic Additions at the Ketone Group
The ketone group at position 5 undergoes nucleophilic additions. For example:
-
Grignard Reagents : React at the carbonyl to form tertiary alcohols.
-
Hydrazines : Form hydrazones, useful for further functionalization.
Mechanistic Insight :
The reaction follows a classical ketone addition pathway, with the nucleophile attacking the electrophilic carbonyl carbon. Steric hindrance from the fused ring system influences regioselectivity.
Catalytic Hydrogenation and Transfer Hydrogenation
The pyridinone ring can be reduced to a piperidine derivative using:
-
H₂/Pd-C : Selective reduction of the C=N bond
Comparison of Reduction Methods :
| Reducing Agent | Product | Selectivity |
|---|---|---|
| H₂ (5 atm), Pd-C | 2,3,4,4a,9b-Hexahydro derivative | High (>90%) |
| NaBH₄, MeOH | Mixture of dihydro intermediates | Moderate (50–70%) |
Oxidation Reactions
The indene moiety undergoes epoxidation and dihydroxylation under catalytic conditions:
Oxidation Outcomes :
| Oxidizing Agent | Product | Stereochemistry |
|---|---|---|
| mCPBA | Indene epoxide | Trans-configuration |
| OsO₄/NMO | cis-1,2-Diol | Syn-addition |
Functionalization via Protecting Group Chemistry
The Boc-protected derivative (tert-butyl 5-oxo-1,3,4,4a,5,9b-hexahydro-2H-indeno[1,2-c]pyridine-2-carboxylate) demonstrates acid-sensitive deprotection :
-
TFA/CH₂Cl₂ : Removes the Boc group to expose a secondary amine for further alkylation or acylation.
Deprotection Efficiency :
| Conditions | Time | Amine Yield |
|---|---|---|
| 50% TFA in DCM | 2 hr | >95% |
Participation in Multicomponent Reactions
The compound serves as a scaffold in four-component reactions (e.g., with 1,3-indanedione, aldehydes, β-ketoesters, and ammonium acetate) to synthesize polycyclic derivatives .
Reaction Scope :
| Aldehyde Type | Product Complexity | Yield Range |
|---|---|---|
| Aromatic (e.g., benzaldehyde) | Tetracyclic indenopyridines | 65–78% |
| Aliphatic (e.g., cyclohexanone) | Bicyclic analogs | 55–62% |
Radical-Mediated Reactions
The indene ring participates in radical cyclization when treated with AIBN or Et₃B, forming fused tricyclic structures.
Radical Initiators Compared :
| Initiator | Reaction Time | Product Stability |
|---|---|---|
| AIBN | 12 hr | Moderate (prone to decomposition) |
| Et₃B | 4 hr | High (isolable products) |
Scientific Research Applications
2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one has several applications in scientific research:
Medicinal Chemistry: This compound has shown potential as a scaffold for developing new drugs, particularly for targeting neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable for chemical research and development.
Biological Studies: Researchers use this compound to study its interactions with various enzymes and receptors, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, potentially offering therapeutic benefits for neurological conditions.
Comparison with Similar Compounds
Research Findings and Implications
Geometric isomerism in 2-alkyl-9-phenyl derivatives (e.g., isophenindamine) leads to distinct pharmacological profiles, emphasizing the importance of stereochemistry .
Electron-withdrawing groups (e.g., Cl in 5,5-dichloro derivatives) increase metabolic stability but reduce solubility .
Biological Activity
2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one (CAS Number: 64971-50-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
- Molecular Formula : C12H13NO
- Molecular Weight : 187.24 g/mol
- CAS Number : 64971-50-2
Synthesis
The synthesis of 2,3,4,4a-tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one typically involves multi-step reactions starting from simpler precursors. Various methods have been documented in literature, including cyclization reactions that lead to the formation of the indeno-pyridine framework.
Neuropharmacological Effects
Research indicates that compounds similar to 2,3,4,4a-tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one exhibit significant interactions with neurotransmitter systems. Specifically, studies have shown:
- Serotonin Receptor Affinity : The compound has demonstrated affinity for serotonin receptors (5-HT), which are crucial in mood regulation and anxiety disorders. This suggests potential antidepressant and anxiolytic properties .
- Dopamine Modulation : It may also influence dopamine pathways, which are important in the treatment of neurodegenerative diseases such as Parkinson's disease .
Antioxidant Activity
In vitro studies have reported that 2,3,4,4a-tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one exhibits antioxidant properties. This is significant as oxidative stress is implicated in various chronic diseases. The compound's ability to scavenge free radicals could contribute to its therapeutic effects .
Case Studies and Research Findings
Q & A
Basic: What synthetic methodologies are most effective for synthesizing 2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation, alkylation, or multicomponent reactions. For example:
- Cyclocondensation : Reacting indene derivatives with pyridine precursors under acidic or basic conditions to form the fused indeno-pyridine core.
- Multicomponent Synthesis : A green solvent-free approach (e.g., using ethanol or dioxane as solvent) can enhance yield and reduce byproducts. For instance, Entry I in Table 2 () demonstrates solvent-free synthesis of structurally related spiro-indenopyridines at 80°C, achieving >90% purity .
- Catalytic Systems : Palladium or copper catalysts may facilitate key steps like C–H activation or cross-coupling.
Key Considerations : Optimize reaction time, temperature, and stoichiometry to minimize side products. Use TLC or HPLC for real-time monitoring .
Basic: How can spectroscopic techniques (NMR, MS, IR) elucidate the structure of this compound?
Methodological Answer:
- 1H/13C-NMR : Identify characteristic signals for the tetrahydroindene and pyridine moieties. For example, protons on the pyridine ring typically resonate at δ 6.5–8.5 ppm, while aliphatic protons in the tetrahydro system appear at δ 1.5–3.5 ppm. In Entry I ( ), spiro-indenopyridine protons were observed at δ 2.1–2.3 ppm (methyl groups) and δ 7.2–7.8 ppm (aromatic protons) .
- Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular formula (e.g., m/z 243.218 for C13H9NO4 in ). High-resolution MS (HRMS) can confirm the exact mass within ±0.001 Da .
- IR Spectroscopy : Detect carbonyl stretches (C=O) near 1650–1750 cm⁻¹ and NH/OH bands (if present) at 3200–3500 cm⁻¹ .
Advanced: How to resolve contradictions in reported solubility and stability data for this compound?
Methodological Answer:
- Controlled Replication : Reproduce experiments under identical conditions (solvent, temperature, pH) as conflicting studies. For example, discrepancies in aqueous solubility may arise from pH-dependent degradation (e.g., hydrolysis in acidic/basic conditions) .
- Analytical Validation : Use DSC (differential scanning calorimetry) to assess thermal stability and HPLC-UV/MS to quantify degradation products.
- Environmental Factors : Document humidity, light exposure, and storage conditions (e.g., inert atmosphere vs. ambient air), as these significantly impact stability .
Example : If one study reports instability at room temperature, conduct accelerated stability testing (40°C/75% RH) to identify degradation pathways .
Advanced: What computational strategies predict the reactivity and binding affinity of derivatives?
Methodological Answer:
- DFT Calculations : Use density functional theory (e.g., B3LYP/6-31G*) to model electronic properties, such as HOMO-LUMO gaps, to predict sites for electrophilic/nucleophilic attacks .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. For pyridine-containing analogs, prioritize π-π stacking and hydrogen-bonding interactions .
- MD Simulations : Perform molecular dynamics (e.g., GROMACS) to assess stability of ligand-target complexes over nanoseconds .
Data Integration : Cross-validate computational results with experimental SAR (structure-activity relationship) studies. For instance, methyl or methoxy substituents on the indene ring may enhance binding affinity .
Advanced: How to design SAR studies for optimizing bioactivity?
Methodological Answer:
- Scaffold Modification : Introduce substituents (e.g., halogens, methyl, methoxy) at positions 2, 3, or 4a to modulate electronic and steric effects. shows that 4-methoxyphenyl groups enhance bioactivity in pyridoindole analogs .
- In Vitro Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays.
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., microsomal assays) and membrane permeability (Caco-2 cell models) .
Example : A study on related indeno-pyridines () found that hydroxylation at position 6a increased antioxidant activity but reduced solubility .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust (use fume hoods) .
- First Aid : In case of skin contact, wash with soap/water for 15 minutes. For eye exposure, rinse with saline solution and seek medical attention .
- Waste Disposal : Follow EPA guidelines for halogenated or nitrogen-containing waste .
Note : Consult SDS sheets for specific hazards (e.g., reports no acute toxicity but recommends avoiding prolonged exposure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
